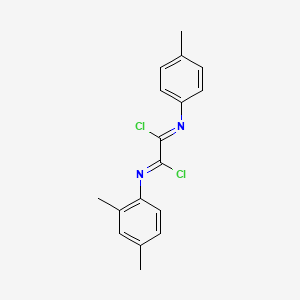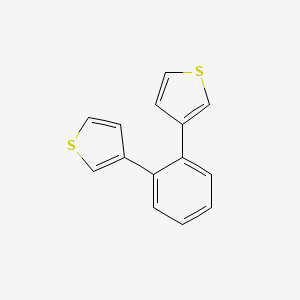
1,2-Di(thiophen-3-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di(thiophen-3-yl)benzene is an organic compound that features a benzene ring substituted with two thiophene rings at the 1 and 2 positions Thiophene is a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Di(thiophen-3-yl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a dibromo-benzene derivative reacts with thiophene boronic acid in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Another method involves the Stille coupling reaction, where a stannylated thiophene derivative reacts with a dibromo-benzene compound in the presence of a palladium catalyst . This method also provides good yields and is widely used in the synthesis of thiophene-containing compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale coupling reactions using automated reactors and continuous flow systems. These methods ensure high throughput and consistent product quality. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Di(thiophen-3-yl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Electrophiles like bromine, iodine, and nitrating agents, with solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Di(thiophen-3-yl)benzene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Material Science: Employed in the development of conductive polymers and materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Biological Research: Studied for its interactions with biological macromolecules and potential as a biosensor.
Wirkmechanismus
The mechanism of action of 1,2-Di(thiophen-3-yl)benzene in various applications involves its ability to participate in π-π stacking interactions, electron transfer processes, and coordination with metal ions. These interactions are crucial in its role as an organic semiconductor and in its biological activity . The compound’s unique electronic properties are attributed to the conjugation between the benzene and thiophene rings, which facilitates charge transport and enhances its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Di(thiophen-3-yl)benzene: Similar structure but with thiophene rings at the 2 and 5 positions.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A fused thiophene derivative with enhanced electronic properties.
Thiophene: The parent compound with a single thiophene ring.
Uniqueness
1,2-Di(thiophen-3-yl)benzene is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of two thiophene rings at the 1 and 2 positions of the benzene ring allows for extended conjugation and improved charge transport properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C14H10S2 |
|---|---|
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
3-(2-thiophen-3-ylphenyl)thiophene |
InChI |
InChI=1S/C14H10S2/c1-2-4-14(12-6-8-16-10-12)13(3-1)11-5-7-15-9-11/h1-10H |
InChI-Schlüssel |
ZOYNWUCLHBJRRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CSC=C2)C3=CSC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


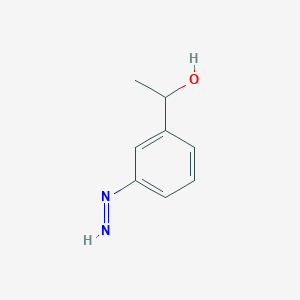

![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
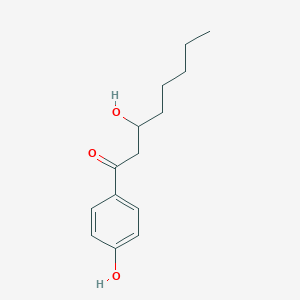
![2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid](/img/structure/B12522856.png)

![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)
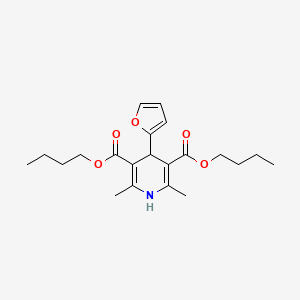
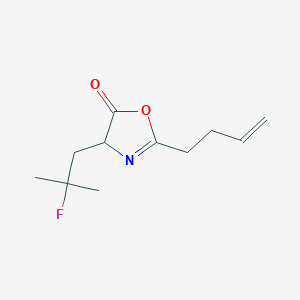
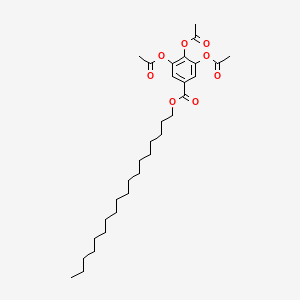
![N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide](/img/structure/B12522901.png)
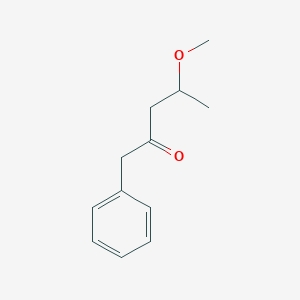
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)
